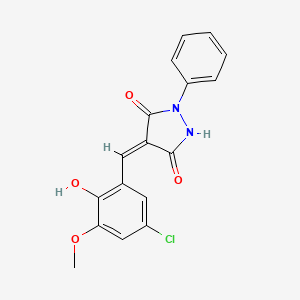![molecular formula C17H17NO4 B5741277 ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
ethyl 2-[(phenoxyacetyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(phenoxyacetyl)amino]benzoate, also known as EPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of benzoic acid and is synthesized through a multi-step process. In
科学研究应用
Ethyl 2-[(phenoxyacetyl)amino]benzoate has been shown to have potential applications in biomedical research, particularly in the study of cancer and inflammation. It has been found to inhibit the activity of a protein called Rho-associated protein kinase (ROCK), which is involved in cell proliferation and migration. This inhibition can lead to the suppression of tumor growth and metastasis. ethyl 2-[(phenoxyacetyl)amino]benzoate has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
Ethyl 2-[(phenoxyacetyl)amino]benzoate inhibits the activity of ROCK by binding to its ATP-binding site, preventing the protein from phosphorylating its downstream targets. This inhibition leads to the suppression of cell proliferation and migration, as well as the promotion of apoptosis (programmed cell death). ethyl 2-[(phenoxyacetyl)amino]benzoate has also been shown to inhibit the activity of other kinases, such as protein kinase C (PKC) and myosin light chain kinase (MLCK).
Biochemical and Physiological Effects:
ethyl 2-[(phenoxyacetyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, it has been found to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis. ethyl 2-[(phenoxyacetyl)amino]benzoate has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using ethyl 2-[(phenoxyacetyl)amino]benzoate in lab experiments is its specificity for ROCK inhibition, which allows for the study of the downstream effects of ROCK activity. However, ethyl 2-[(phenoxyacetyl)amino]benzoate has been found to have off-target effects on other kinases, which can complicate the interpretation of experimental results. Additionally, ethyl 2-[(phenoxyacetyl)amino]benzoate has low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the study of ethyl 2-[(phenoxyacetyl)amino]benzoate. One area of research could focus on the development of more specific ROCK inhibitors that do not have off-target effects. Another area of research could explore the use of ethyl 2-[(phenoxyacetyl)amino]benzoate in combination with other anti-cancer or anti-inflammatory agents to enhance their efficacy. Additionally, the development of more water-soluble formulations of ethyl 2-[(phenoxyacetyl)amino]benzoate could improve its in vivo administration.
合成方法
The synthesis of ethyl 2-[(phenoxyacetyl)amino]benzoate involves several steps, starting with the reaction between 2-aminobenzoic acid and phenoxyacetyl chloride. This results in the formation of 2-[(phenoxyacetyl)amino]benzoic acid, which is then esterified with ethanol to produce ethyl 2-[(phenoxyacetyl)amino]benzoate. The final product is obtained through recrystallization and purification.
属性
IUPAC Name |
ethyl 2-[(2-phenoxyacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-21-17(20)14-10-6-7-11-15(14)18-16(19)12-22-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWIAATXNSIRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(phenoxyacetyl)amino]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)

![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)




![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5741291.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)
